molecular formula C12H14F4N2 B13877622 1-(2-Fluoro-6-(trifluoromethyl)benzyl)piperazine

1-(2-Fluoro-6-(trifluoromethyl)benzyl)piperazine

Cat. No.: B13877622
M. Wt: 262.25 g/mol
InChI Key: BRBBZTVFKGLHKL-UHFFFAOYSA-N
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Description

1-(2-Fluoro-6-(trifluoromethyl)benzyl)piperazine is a chemical compound characterized by the presence of a piperazine ring substituted with a benzyl group that contains both fluoro and trifluoromethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoro-6-(trifluoromethyl)benzyl)piperazine typically involves the reaction of 2-fluoro-6-(trifluoromethyl)benzyl chloride with piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-6-(trifluoromethyl)benzyl)piperazine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The benzyl chloride precursor can be substituted by nucleophiles such as piperazine.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like piperazine, bases (e.g., potassium carbonate), and solvents (e.g., dichloromethane).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    N-oxides: Formed through oxidation reactions.

    Reduced Derivatives: Formed through reduction reactions, leading to compounds with different functional groups.

Scientific Research Applications

1-(2-Fluoro-6-(trifluoromethyl)benzyl)piperazine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Material Science: The compound’s unique chemical properties make it useful in the development of advanced materials with specific functionalities.

    Biological Studies: It is employed in the study of biological pathways and mechanisms due to its ability to interact with various biological targets.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-6-(trifluoromethyl)benzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea: Shares a similar benzyl group with fluoro and trifluoromethyl substituents.

    2-Fluoro-6-(trifluoromethyl)benzyl bromide: Another compound with similar substituents on the benzyl group.

Uniqueness

1-(2-Fluoro-6-(trifluoromethyl)benzyl)piperazine is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry where the piperazine ring is a common pharmacophore.

Properties

Molecular Formula

C12H14F4N2

Molecular Weight

262.25 g/mol

IUPAC Name

1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]piperazine

InChI

InChI=1S/C12H14F4N2/c13-11-3-1-2-10(12(14,15)16)9(11)8-18-6-4-17-5-7-18/h1-3,17H,4-8H2

InChI Key

BRBBZTVFKGLHKL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=C(C=CC=C2F)C(F)(F)F

Origin of Product

United States

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